molecular formula C20H12O4S B1196696 Benzo(a)pyrenyl-1-sulfate CAS No. 64810-99-7

Benzo(a)pyrenyl-1-sulfate

Cat. No.: B1196696
CAS No.: 64810-99-7
M. Wt: 348.4 g/mol
InChI Key: HMRCUZKZSWJZCY-UHFFFAOYSA-N
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Description

Benzo(a)pyrenyl-1-sulfate is a sulfated derivative of benzo(a)pyrene (B[a]P), a well-studied polycyclic aromatic hydrocarbon (PAH) classified as a Group 1 carcinogen by the IARC . B[a]P itself is a pale yellow crystalline solid (CAS 50-32-8; C₂₀H₁₂) with significant health hazards, including carcinogenicity and mutagenicity .

Properties

CAS No.

64810-99-7

Molecular Formula

C20H12O4S

Molecular Weight

348.4 g/mol

IUPAC Name

benzo[a]pyren-1-yl hydrogen sulfate

InChI

InChI=1S/C20H12O4S/c21-25(22,23)24-18-10-7-12-5-6-14-11-13-3-1-2-4-15(13)16-8-9-17(18)19(12)20(14)16/h1-11H,(H,21,22,23)

InChI Key

HMRCUZKZSWJZCY-UHFFFAOYSA-N

SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=C(C=C5)OS(=O)(=O)O)C=C3

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=C(C=C5)OS(=O)(=O)O)C=C3

Synonyms

BAP-1-S
benzo(a)pyrenyl-1-sulfate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo(a)pyrene (B[a]P)

  • Structure : Parent PAH without sulfation.
  • CAS No: 50-32-8 .
  • Properties: Highly lipophilic, leading to bioaccumulation. Its hazard rating includes a "Health" score of 4 (severe risk) due to carcinogenicity .
  • Key Difference : Unlike Benzo(a)pyrenyl-1-sulfate, B[a]P lacks polar functional groups, resulting in lower water solubility and distinct metabolic pathways.

Methyl-Substituted PAHs (e.g., 1-Methylpyrene)

  • Structure : 1-Methylpyrene (CAS 2381-21-7) features a methyl group (-CH₃) at the 1-position of pyrene .
  • Properties: Methylation reduces reactivity compared to unsubstituted PAHs but increases hydrophobicity. No direct hazard data is provided in the evidence, but methyl-PAHs are generally less studied than B[a]P.
  • Key Difference : The sulfate group in this compound introduces polarity, whereas methylation enhances lipid solubility.

Benzoate Esters (e.g., Methyl Benzoate, Phenyl Benzoate)

  • Structures :
    • Methyl benzoate (CAS 93-58-3): An aliphatic ester with a methoxy group .
    • Phenyl benzoate (CAS 93-99-2): An aromatic ester .
  • Properties : Benzoate esters are typically used as flavoring agents or plasticizers. They exhibit moderate volatility and lower toxicity compared to PAHs.
  • Key Difference : Sulfate esters (like this compound) are more polar and reactive than benzoate esters, which may influence their environmental persistence and metabolic detoxification pathways.

Comparative Data Table

Compound CAS No Functional Group Key Properties Hazard Data (if available)
This compound N/A* Sulfate ester Polar, water-soluble derivative of B[a]P Not provided in evidence
Benzo(a)pyrene (B[a]P) 50-32-8 None (parent PAH) Lipophilic, carcinogenic Health hazard rating: 4
1-Methylpyrene 2381-21-7 Methyl group Hydrophobic, less reactive than B[a]P No direct data
Methyl benzoate 93-58-3 Aliphatic ester Volatile, low toxicity Not classified as hazardous
Phenyl benzoate 93-99-2 Aromatic ester Stable, used in polymers Not classified as hazardous

Research Findings and Implications

  • Metabolic Activation: B[a]P requires enzymatic activation (e.g., cytochrome P450) to exert carcinogenicity, while sulfated derivatives like this compound may represent detoxification products or intermediates in excretion pathways .
  • Environmental Behavior : Compared to methylated PAHs or benzoate esters, this compound’s higher polarity likely reduces bioaccumulation but increases mobility in aquatic systems.
  • Toxicity Profile : The sulfate group may mitigate direct DNA damage but could contribute to indirect oxidative stress, a hypothesis requiring validation through targeted studies.

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